

# Comparative analysis of different LNP formulations for mRNA delivery

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# A Comparative Guide to LNP Formulations for Optimal mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has been revolutionary, with lipid nanoparticles (LNPs) emerging as the leading platform for their successful in vivo delivery. The composition of these LNPs is a critical determinant of their efficacy, influencing everything from mRNA encapsulation and stability to cellular uptake and endosomal escape. This guide provides a comparative analysis of three distinct LNP formulations, offering a comprehensive overview of their performance based on experimental data. We delve into the specifics of LNPs formulated with the ionizable lipids SM-102 and ALC-0315, prominent in the Moderna and Pfizer-BioNTech COVID-19 vaccines respectively, and a formulation utilizing the cationic lipid DOTAP, representing an alternative lipid class.

### **Comparative Analysis of LNP Formulations**

The selection of an appropriate LNP formulation is paramount for the successful delivery of mRNA payloads. The following tables summarize the key physicochemical properties and in vivo performance of LNPs formulated with SM-102, ALC-0315, and DOTAP.

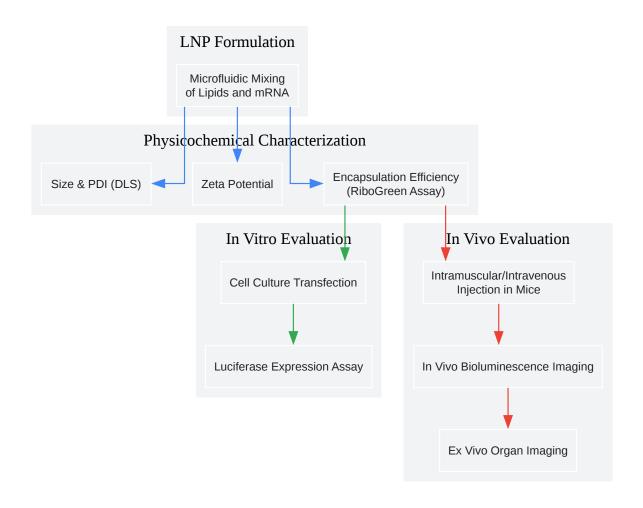


Physicochemical Properties	SM-102 LNP	ALC-0315 LNP	DOTAP/Cholesterol LNP
Particle Size (nm)	75.5 ± 0.4[1] - 101.2[2]	90.2 ± 7.8[1] - 100.1 ± 5.2[1]	~150 (uncomplexed) [3]
Polydispersity Index (PDI)	< 0.2[4]	< 0.2[4]	< 0.3[5]
Zeta Potential (mV)	Near-neutral to slightly positive[6]	Near-neutral to slightly negative[6]	Positive (+20.7 mV)[5]
mRNA Encapsulation Efficiency (%)	> 95%[1][4]	> 95%[1]	> 88%[5]
In Vivo Performance (Luciferase mRNA delivery in mice)	SM-102 LNP	ALC-0315 LNP	DOTAP-based LNP
Primary Organ of Expression (Intramuscular Injection)	Injection site (muscle) [1][7]	Injection site (muscle) [7]	Lung and Spleen[8]
Relative Luciferase Expression (Intramuscular)	High; reportedly 60% higher than ALC-0315 in one study[1]	High[7][9]	Lower than ionizable lipid-based LNPs[10]
Primary Organ of Expression (Intravenous Injection)	Liver > Spleen > Lung[9]	Liver > Spleen > Lung[9]	Lung and Spleen[8]
Relative Luciferase Expression (Intravenous)	Potent liver expression[7]	Very potent liver expression[9]	Signal enriched in lung and spleen[8]

## **Experimental Workflow and Methodologies**



Reproducibility and standardization are key in the development and evaluation of LNP-mRNA therapeutics. Below is a typical experimental workflow, followed by detailed protocols for key assays.



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Caption: A typical experimental workflow for the formulation and evaluation of mRNA-LNPs.

### **Detailed Experimental Protocols**

1. LNP Formulation by Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[9][11]



#### Materials:

- Ionizable lipid (e.g., SM-102, ALC-0315) or Cationic lipid (e.g., DOTAP)
- Helper lipid (e.g., DSPC, DOPE)
- Cholesterol
- PEG-lipid (e.g., DMG-PEG2000)
- mRNA encoding a reporter protein (e.g., Firefly Luciferase)
- Ethanol (100%)
- Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)
- Microfluidic mixing system
- Dialysis cassette (e.g., 30 MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare the lipid mixture by dissolving the ionizable/cationic lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. For SM-102 and ALC-0315 based LNPs, a common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[12]
- Prepare the aqueous phase by dissolving the mRNA in the aqueous buffer to the desired concentration (e.g., 200 μg/ml).[9]
- Set up the microfluidic mixing system with a total flow rate of 10 ml/min and a flow rate ratio of 3:1 (aqueous:lipid phase).[9]
- Pump the lipid and mRNA solutions through the microfluidic device to initiate LNP formation.



- The resulting LNP solution is then dialyzed against PBS (pH 7.4) overnight to remove ethanol and non-encapsulated mRNA.[9]
- For in vivo studies, the LNPs can be concentrated using centrifugal filters and sterilefiltered.[9]
- 2. Characterization of Physicochemical Properties
- Particle Size and Polydispersity Index (PDI):
  - Dilute the LNP suspension in PBS.
  - Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[9]
- Zeta Potential:
  - Dilute the LNP suspension in a low salt buffer (e.g., 0.1x PBS) to minimize the effects of ionic strength on the measurement.[11]
  - Measure the surface charge using Laser Doppler Velocimetry.
- mRNA Encapsulation Efficiency:
  - This is determined using a fluorescent dye assay, such as the Quant-iT RiboGreen assay.
     [11]
  - Prepare two sets of LNP samples. In one set, dilute the LNPs in a TE buffer to measure the amount of unencapsulated (accessible) mRNA.
  - In the second set, dilute the LNPs in a TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the total mRNA amount.[9]
  - The encapsulation efficiency is calculated as: ((Total mRNA Unencapsulated mRNA) / Total mRNA) \* 100%.
- 3. In Vivo Luciferase Expression Assay



This protocol outlines the procedure for evaluating the in vivo transfection efficiency of mRNA-LNPs in mice.[9][13][14]

#### Materials:

- mRNA-LNPs encapsulating Firefly Luciferase mRNA
- 6-8 week old BALB/c mice
- D-luciferin potassium salt solution (15 mg/ml in sterile PBS)
- In vivo imaging system (IVIS)

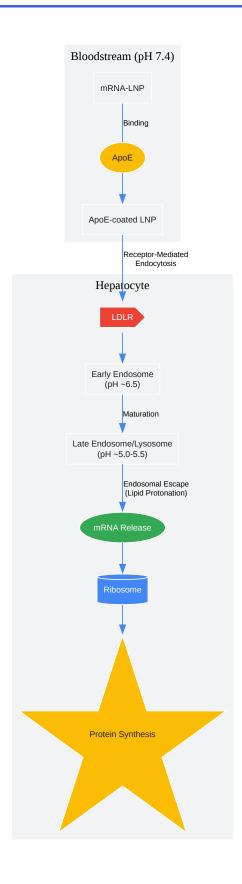
#### Procedure:

- Administer the mRNA-LNPs to mice via the desired route (e.g., intravenous injection at 0.75 mg/kg or intramuscular injection of 1-5 μg of mRNA).[4][9]
- At a specified time point post-injection (e.g., 6 hours), administer D-luciferin (10 ml/kg) via intraperitoneal injection.[9]
- After a 10-minute incubation period for the substrate to distribute, anesthetize the mice with isoflurane.
- Acquire bioluminescence images using an IVIS.
- For ex vivo analysis, euthanize the mice after the final in vivo imaging, harvest the organs
  of interest (liver, spleen, lungs, etc.), and image them in a petri dish containing D-luciferin
  solution.[9]
- Quantify the bioluminescent signal (total flux) in the regions of interest using the accompanying software.

### Signaling Pathway of LNP-mediated mRNA Delivery

The journey of an mRNA-LNP from injection to protein expression involves several key biological interactions. The following diagram illustrates the primary pathway for hepatocyte uptake of LNPs containing ionizable lipids.





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**Caption:** ApoE-mediated uptake and endosomal escape of mRNA-LNPs in hepatocytes.



Upon intravenous administration, LNPs are rapidly coated with serum proteins, most notably Apolipoprotein E (ApoE).[15] This ApoE coating facilitates the recognition and uptake of the LNP by the Low-Density Lipoprotein Receptor (LDLR), which is highly expressed on the surface of hepatocytes.[16][17] This receptor-mediated endocytosis results in the internalization of the LNP into an early endosome. As the endosome matures, its internal pH drops from approximately 6.5 to 5.0. This acidic environment triggers the protonation of the ionizable lipids within the LNP, leading to a net positive charge. This charge facilitates the interaction with negatively charged lipids in the endosomal membrane, ultimately leading to membrane disruption and the release of the mRNA payload into the cytoplasm.[18][19] Once in the cytoplasm, the mRNA is translated by ribosomes, resulting in the synthesis of the desired protein.

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